molecular formula C16H19F3N2O B12339995 Ethanone, 2,2,2-trifluoro-1-[1-(phenylmethyl)-1,7-diazaspiro[4.4]non-7-yl]- CAS No. 1148044-32-9

Ethanone, 2,2,2-trifluoro-1-[1-(phenylmethyl)-1,7-diazaspiro[4.4]non-7-yl]-

Cat. No.: B12339995
CAS No.: 1148044-32-9
M. Wt: 312.33 g/mol
InChI Key: XOCKTOAXERLFSB-UHFFFAOYSA-N
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Description

Ethanone, 2,2,2-trifluoro-1-[1-(phenylmethyl)-1,7-diazaspiro[44]non-7-yl]- is a complex organic compound with a unique structure that includes a trifluoromethyl group and a diazaspiro ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 2,2,2-trifluoro-1-[1-(phenylmethyl)-1,7-diazaspiro[4.4]non-7-yl]- typically involves multiple steps. One common method includes the reaction of trifluoroacetic acid with a Grignard reagent derived from bromobenzene. This reaction is carried out under controlled conditions to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of trifluoroacetic anhydride and benzene in the presence of a Lewis acid catalyst such as aluminum chloride. This method is advantageous due to its simplicity and relatively high yield .

Chemical Reactions Analysis

Types of Reactions

Ethanone, 2,2,2-trifluoro-1-[1-(phenylmethyl)-1,7-diazaspiro[4.4]non-7-yl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include trifluoromethyl-substituted alcohols, carboxylic acids, and various substituted derivatives depending on the nucleophile used .

Scientific Research Applications

Ethanone, 2,2,2-trifluoro-1-[1-(phenylmethyl)-1,7-diazaspiro[4.4]non-7-yl]- has several scientific research applications:

Mechanism of Action

The mechanism by which Ethanone, 2,2,2-trifluoro-1-[1-(phenylmethyl)-1,7-diazaspiro[4.4]non-7-yl]- exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Acetophenone, 2,2,2-trifluoro-: Similar structure but lacks the diazaspiro ring system.

    Phenyl trifluoromethyl ketone: Another related compound with a simpler structure.

Uniqueness

Ethanone, 2,2,2-trifluoro-1-[1-(phenylmethyl)-1,7-diazaspiro[4.4]non-7-yl]- is unique due to its combination of a trifluoromethyl group and a diazaspiro ring system. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

CAS No.

1148044-32-9

Molecular Formula

C16H19F3N2O

Molecular Weight

312.33 g/mol

IUPAC Name

1-(1-benzyl-1,7-diazaspiro[4.4]nonan-7-yl)-2,2,2-trifluoroethanone

InChI

InChI=1S/C16H19F3N2O/c17-16(18,19)14(22)20-10-8-15(12-20)7-4-9-21(15)11-13-5-2-1-3-6-13/h1-3,5-6H,4,7-12H2

InChI Key

XOCKTOAXERLFSB-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCN(C2)C(=O)C(F)(F)F)N(C1)CC3=CC=CC=C3

Origin of Product

United States

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